

Application Notes and Protocols for C108297 Administration in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297, also known as CORT-108297, is a selective, non-steroidal modulator of the glucocorticoid receptor (GR).[1] It demonstrates high binding affinity for the GR and exhibits both agonistic and antagonistic properties depending on the specific cellular context and the presence of nuclear receptor co-regulators.[1][2][3] This selective modulation presents a promising therapeutic avenue, potentially separating the anti-inflammatory benefits of glucocorticoids from their undesirable metabolic side effects.[1] Preclinical research in animal models has explored the utility of C108297 in a variety of conditions, including stress-related psychiatric disorders, obesity, inflammation, and neurological damage following status epilepticus.[1][3][4][5][6]

These application notes provide detailed protocols for the preparation and administration of **C108297** in common animal models, primarily mice and rats, via subcutaneous and oral routes. The information is compiled from various preclinical studies to assist researchers in designing and executing their own in vivo experiments.

Data Presentation: Quantitative Summary of C108297 Administration in Animal Models



The following tables summarize the dosages and administration routes of **C108297** used in various published studies.

Table 1: C108297 Administration in Mouse Models

Indication	Mouse Strain	Administr ation Route	Dosage	Frequenc y	Vehicle	Referenc e
Status Epilepticus	FVB	Subcutane ous (s.c.)	15, 30, 80 mg/kg	Once daily for 10 days	Polyethyle ne glycol	[3][5]
Diet- induced Obesity	C57BL/6J	Not specified	40 mg/kg	Twice daily (BID) for 4 weeks	Not specified	[7]
Diet- induced Obesity	C57BL/6J	Not specified	80 mg/kg	Once daily (QD) for 4 weeks	Not specified	[7]
Stress	C57BL/6	Subcutane ous (s.c.) or Intraperiton eal (i.p.)	15 - 80 mg/kg	Not specified	10% DMSO, 40% PEG300, 5% Tween- 80, 45% saline; or 10% DMSO, 90% corn oil	[1]
Wobbler Mouse Model (ALS)	Wobbler mice	Subcutane ous (s.c.)	Not specified	Daily for 4 days	Not specified	[8]

Table 2: C108297 Administration in Rat Models



Indication	Rat Strain	Administr ation Route	Dosage	Frequenc y	Vehicle	Referenc e
Stress	Sprague- Dawley	Not specified	30, 60 mg/kg	Daily for 5 days	Not specified	[9]
Alcohol Self- Administrat ion	Not specified	Not specified	Not specified	Not specified	Not specified	[10]

Experimental Protocols

Protocol 1: Subcutaneous (s.c.) Administration of C108297 in Mice

This protocol is a synthesis of best practices for subcutaneous injections in mice.[4][7][11][12] [13]

Materials:

- C108297 powder
- Vehicle (e.g., Polyethylene glycol (PEG), or a solution of 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% saline)[1][3]
- Sterile 1.5 mL microcentrifuge tubes
- · Vortex mixer
- Water bath or heating block (optional)
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)[4]
- 70% ethanol wipes



- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Preparation of C108297 Formulation:
 - For a Polyethylene Glycol (PEG) based vehicle:
 - In a sterile microcentrifuge tube, weigh the required amount of C108297 powder.
 - Add the calculated volume of PEG to achieve the desired final concentration (e.g., 6 mg/mL).[3]
 - Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.[4]
 - For a DMSO/PEG/Tween-80/Saline based vehicle:
 - In a sterile microcentrifuge tube, dissolve the C108297 powder in DMSO first.
 - Add PEG300 and Tween-80, vortexing after each addition.
 - Finally, add the saline and vortex until a clear solution is obtained.[1]
 - For a DMSO/Corn Oil based vehicle:
 - Dissolve C108297 in DMSO.
 - Add the corn oil and vortex thoroughly.[1]
- Animal Preparation and Dosing:
 - Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dose (mg/kg). The maximum recommended volume for a single subcutaneous injection site in a mouse is 10 ml/kg.[4][7]
 - Restrain the mouse using an appropriate technique, such as the scruffing method.[11][12]



- Identify the injection site, typically the loose skin over the back, between the shoulder blades.
- Wipe the injection site with a 70% ethanol wipe and allow it to dry.
- Gently lift the skin to form a "tent."
- Insert the sterile needle, bevel up, at the base of the tented skin, parallel to the spine.[4]
 [12]
- Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel.
 If blood appears in the syringe hub, withdraw the needle and repeat the procedure with a fresh needle and syringe at a different site.[4]
- Slowly inject the calculated volume of the C108297 formulation.
- Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Oral Gavage Administration of C108297 in Mice

This protocol outlines the standard procedure for oral gavage in mice.[5][8][14][15][16]

Materials:

- C108297 formulation (prepared as in Protocol 1, ensuring the vehicle is suitable for oral administration)
- Sterile, flexible, or rigid oral gavage needles (18-20 gauge for adult mice) with a rounded tip. [5][8]
- Sterile syringes (1 mL)
- Animal scale



- Permanent marker
- Appropriate PPE

Procedure:

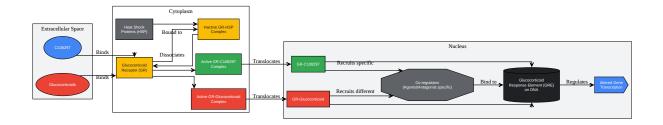
- Preparation:
 - Prepare the C108297 formulation. The choice of vehicle should be appropriate for oral delivery.
 - Weigh the mouse to determine the correct dosing volume. The maximum recommended gavage volume for a mouse is 10 ml/kg.[5][16]
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth and mark the needle with a permanent marker.[14]

Administration:

- Restrain the mouse securely, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5][8]
- The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition it. Do not force the needle, as this can cause esophageal or tracheal perforation.[14]
- Once the needle is advanced to the pre-measured depth, administer the C108297 solution slowly and steadily.[16]
- After administration, gently withdraw the gavage needle along the same path of insertion.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[5]



Mandatory Visualizations C108297 Mechanism of Action: Selective Glucocorticoid Receptor Modulation

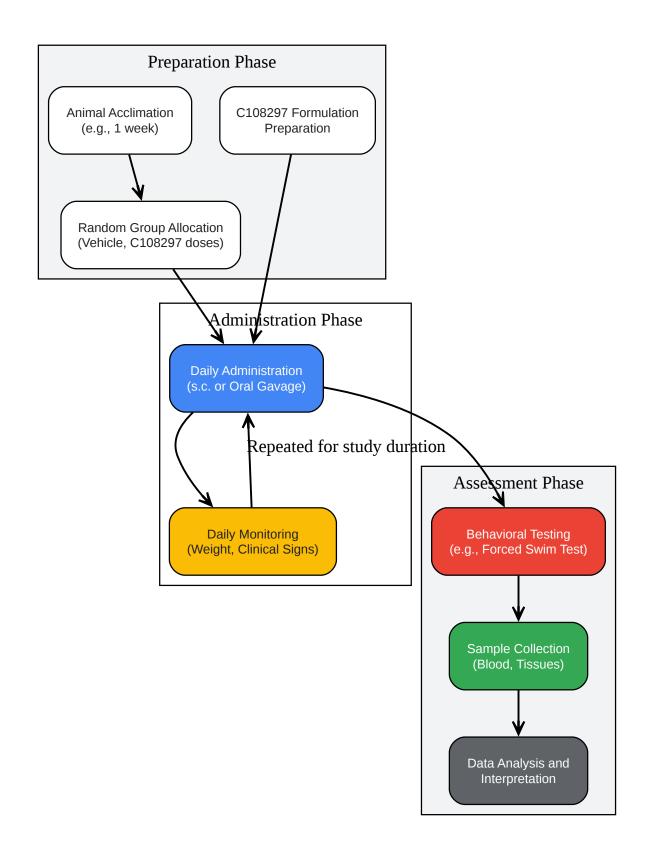


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Caption: Signaling pathway of C108297 as a selective GR modulator.

Experimental Workflow: In Vivo Study of C108297



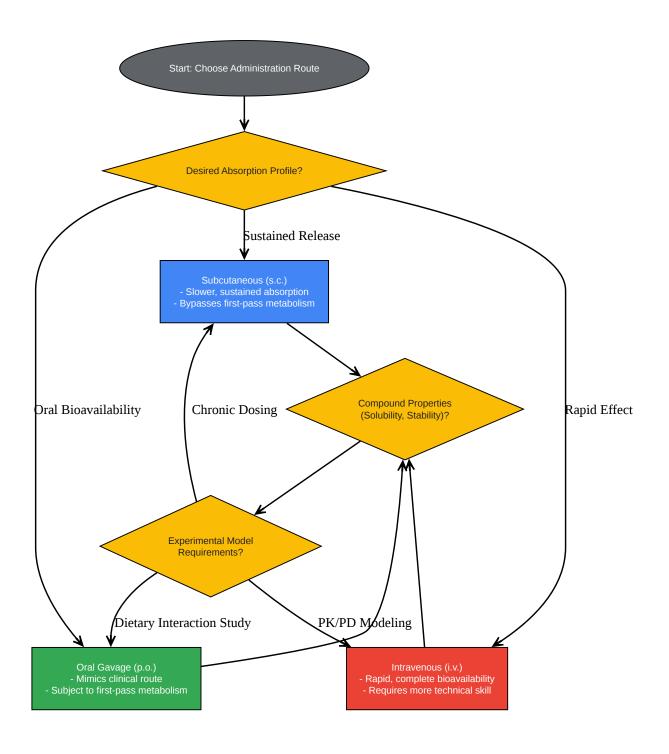


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Caption: General experimental workflow for in vivo studies with C108297.



Logical Relationship: Decision Tree for Route of Administration





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Caption: Decision tree for selecting an appropriate administration route.

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